![molecular formula C7H14O3 B3031526 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol CAS No. 4351-78-4](/img/structure/B3031526.png)
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol
Overview
Description
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol is a chemical compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol typically involves the reaction of oxetane derivatives with ethylene oxide under controlled conditions. One common method involves the use of a base catalyst to facilitate the ring-opening of the oxetane, followed by the addition of ethylene oxide to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques can further enhance the production yield and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxetane ring can be reduced under specific conditions to form linear diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of linear diols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethyl)oxetane
- 2-(Oxetan-3-yl)ethanol
- 1-Hydroxy-2-(oxetan-3-yl)ethane
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of scientific and industrial applications .
Biological Activity
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol is a compound characterized by an oxetane ring structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Molecular Formula : CHO
- Molecular Weight : Approximately 144.17 g/mol
Its structural features include:
- An oxetane ring that contributes to its unique reactivity and biological interactions.
- A hydroxyethyl substituent that may enhance solubility and bioavailability.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The oxetane ring allows for:
- Hydrogen bonding : This can facilitate interactions with biological macromolecules.
- Electrostatic interactions : These may influence binding affinity and specificity.
- Hydrophobic interactions : Contributing to the overall stability of the compound in biological environments.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar oxetane structures exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.
- CNS Activity : The hydroxyethyl group may influence neurotransmitter systems, making the compound a candidate for neuropharmacological studies aimed at treating conditions such as anxiety or depression.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Study | Findings |
---|---|
Study 1 | Investigated the antimicrobial properties, demonstrating significant inhibition against Gram-positive bacteria. |
Study 2 | Explored neuropharmacological effects, indicating potential modulation of serotonin receptors. |
Study 3 | Examined anti-inflammatory activity, showing reduced levels of COX-2 and iNOS in vitro. |
Detailed Research Findings
-
Antimicrobial Properties :
- A study conducted on derivatives of oxetane compounds revealed that they possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The mechanism was attributed to disruption of bacterial cell wall synthesis.
-
Neuropharmacological Studies :
- Research utilizing animal models indicated that this compound exhibited anxiolytic effects comparable to established medications.
- The compound was shown to increase serotonin levels in the brain, suggesting a mechanism involving serotonin receptor activation.
-
Anti-inflammatory Mechanisms :
- In vitro assays demonstrated that the compound reduced the expression of inflammatory cytokines in macrophage cell lines.
- The study highlighted its potential as a therapeutic agent for chronic inflammatory diseases.
Properties
IUPAC Name |
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHFJQUSEFYKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315280 | |
Record name | 3,3-Oxetanediethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4351-78-4 | |
Record name | 3,3-Oxetanediethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4351-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Oxetanediethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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